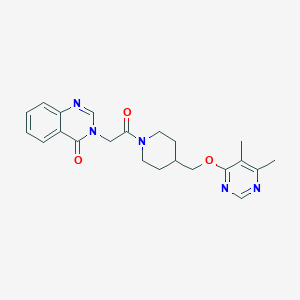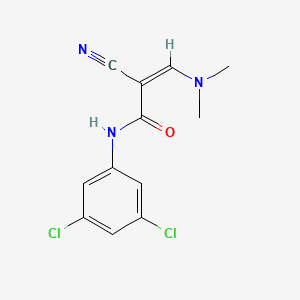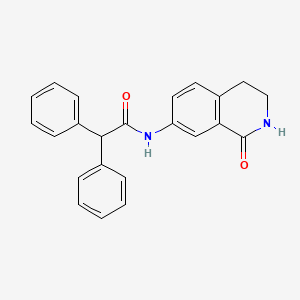
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide, also known as DPA-THIQ, is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. DPA-THIQ is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Molecular modeling studies led to the synthesis of cis-1,3,4,6,7, 11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline as a rigid analogue of the atypical antidepressant mianserin, with excellent atypical antidepressant activity. This activity was found to reside in the (+)-S,S optical isomer, which shares the same absolute configuration as (+)-mianserin (Griffith et al., 1984).
Orexin Receptor Antagonism
In the context of drug addiction therapy, substituted tetrahydroisoquinolines were designed and synthesized as selective antagonists for the orexin 1 (OX1) receptor. One compound significantly attenuated the development of place preference for cocaine in rats, highlighting the therapeutic potential of these compounds in addiction treatment (Perrey et al., 2013).
Anticancer Agents
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. One compound, in particular, demonstrated significant apoptosis induction in HeLa cells (Fang et al., 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a noticeable decrease in viral load and increase in survival in infected mice (Ghosh et al., 2008).
Wirkmechanismus
Target of Action
The primary target of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide is MALT1 . MALT1 is a key protein in the NF-κB signaling pathway , which plays a crucial role in immune responses, inflammation, and cell survival .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by modulating the activity of MALT1 . This pathway is critical for immune responses, inflammation, and cell survival. Any changes in this pathway can have significant downstream effects on these biological processes.
Eigenschaften
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-20-15-19(12-11-16(20)13-14-24-22)25-23(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGYLMYRUUNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
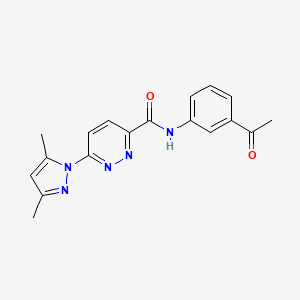
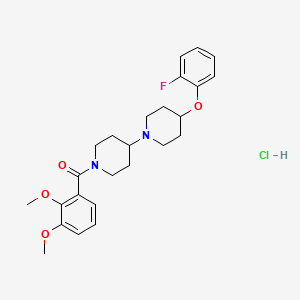
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
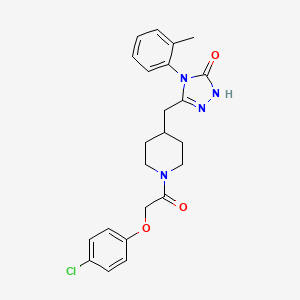
![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
